molecular formula C19H21BrO2 B10953886 (E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)-2-propen-1-one

(E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)-2-propen-1-one

Cat. No.: B10953886
M. Wt: 361.3 g/mol
InChI Key: PCLIEPCAZOHHRN-DAFODLJHSA-N
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Description

(E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)-2-propen-1-one is an organic compound characterized by the presence of an adamantyl group, a brominated hydroxyphenyl group, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)-2-propen-1-one typically involves the condensation of 1-adamantyl ketone with 5-bromo-2-hydroxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the propenone linkage through an aldol condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The propenone moiety can be reduced to a saturated ketone.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-hydroxybenzoic acid or 5-bromo-2-hydroxyacetophenone.

    Reduction: Formation of (E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)propan-1-one.

    Substitution: Formation of derivatives such as 5-azido-2-hydroxyphenyl or 5-thio-2-hydroxyphenyl compounds.

Scientific Research Applications

(E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The brominated hydroxyphenyl group can participate in hydrogen bonding and halogen bonding interactions, affecting the compound’s biological activity. The propenone moiety can act as a Michael acceptor, facilitating covalent interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl-3-(2-hydroxyphenyl)-2-propen-1-one: Lacks the bromine atom, which may result in different biological activities.

    1-Adamantyl-3-(5-chloro-2-hydroxyphenyl)-2-propen-1-one: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    1-Adamantyl-3-(5-bromo-2-methoxyphenyl)-2-propen-1-one: The methoxy group can influence the compound’s solubility and electronic properties.

Uniqueness

(E)-1-(1-Adamantyl)-3-(5-bromo-2-hydroxyphenyl)-2-propen-1-one is unique due to the combination of the adamantyl group, brominated hydroxyphenyl group, and propenone moiety. This combination imparts distinct steric, electronic, and reactive properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H21BrO2

Molecular Weight

361.3 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H21BrO2/c20-16-2-3-17(21)15(8-16)1-4-18(22)19-9-12-5-13(10-19)7-14(6-12)11-19/h1-4,8,12-14,21H,5-7,9-11H2/b4-1+

InChI Key

PCLIEPCAZOHHRN-DAFODLJHSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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